

Technical Support Center: HMPL-453 (Fanregratinib)

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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742

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This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving HMPL-453 (Fanregratinib), a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of HMPL-453?

A1: HMPL-453, also known as Fanregratinib, is a novel, highly selective, and potent small molecule inhibitor targeting FGFR1, 2, and 3.[\[1\]\[2\]\[3\]\[4\]\[5\]](#) Its mechanism of action is the inhibition of the tyrosine kinase activity of these receptors, which blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Aberrant activation of FGFR signaling is a known driver of tumor growth in various cancers.[\[1\]\[2\]\[3\]\[4\]\[5\]](#)

Q2: How selective is HMPL-453 for its primary targets?

A2: Preclinical studies have demonstrated that HMPL-453 has superior potency and better kinase selectivity compared to other drugs in the same class. It potently inhibits FGFR1, 2, and 3 with significantly weaker activity against FGFR4, indicating a high degree of selectivity for its intended targets.

Q3: My cell line is not responding to HMPL-453 treatment, even at high concentrations. What could be the issue?

A3: The most likely reason is the absence of a dysregulated FGFR signaling pathway in your cell line. HMPL-453 selectively inhibits the proliferation of tumor cell lines with FGFR alterations (e.g., fusions, mutations, or amplifications). Cell lines lacking these aberrations are significantly less sensitive to the compound. It is crucial to confirm the FGFR status of your cell line through genomic or proteomic analysis before initiating experiments.

Q4: I am observing unexpected cellular effects that do not seem to be related to FGFR inhibition. Could these be off-target effects?

A4: While HMPL-453 is highly selective, the possibility of off-target effects should always be considered, as with any kinase inhibitor. Unexpected phenotypes could arise from the inhibition of other kinases or non-kinase proteins. To investigate this, a comprehensive kinase selectivity profiling (kinome scan) of HMPL-453 in your specific cell line model would be the recommended approach. Comparing the observed phenotype with the known functions of any identified off-target kinases can provide valuable insights.

Q5: What are the reported adverse events in clinical trials, and could they be related to off-target effects?

A5: Common treatment-related adverse events (TRAEs) observed in clinical trials include diarrhea, dry mouth, and increased blood phosphorus.^[6] These are generally considered on-target effects resulting from the inhibition of FGFR signaling in healthy tissues where the pathway plays a physiological role. However, without a comprehensive public kinome scan, a contribution from off-target activities cannot be definitively ruled out.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Inconsistent or no inhibition of cell proliferation	Cell line does not have an activating FGFR alteration.	Confirm the presence of FGFR fusions, mutations, or amplifications in your cell line using techniques like FISH, NGS, or qPCR.
Low expression of the target FGFR in the cell line.	Verify FGFR1, 2, or 3 protein expression levels by Western blot or flow cytometry.	Conduct a kinome-wide selectivity screen to identify potential off-target kinases. Validate any hits with specific assays for those kinases.
Suboptimal concentration of HMPL-453 used.	Perform a dose-response experiment to determine the IC50 in your specific cell line.	
Unexpected phenotypic changes unrelated to FGFR signaling	Off-target inhibition of other kinases.	
The observed phenotype is a downstream consequence of FGFR inhibition in your specific cellular context.	Map the known downstream effectors of FGFR signaling and investigate their activation status upon HMPL-453 treatment.	Although HMPL-453 is orally bioavailable, specific cell lines may have different permeability characteristics. Consider using cellular target engagement assays.
Discrepancy between biochemical and cellular assay results	Poor cell permeability of the compound.	
Presence of efflux pumps in the cell line.	Test for the expression of common drug efflux pumps like MDR1.	

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of HMPL-453

Kinase	IC50 (nM)
FGFR1	6
FGFR2	4
FGFR3	6
FGFR4	425

Data from preclinical studies.

Experimental Protocols

Protocol 1: Kinase Activity Assay (Transcreener® ADP² FP Assay)

This protocol is a general guideline for measuring the kinase activity of FGFR and its inhibition by HMPL-453 using a fluorescence polarization-based ADP detection method.

Materials:

- Recombinant human FGFR1, 2, or 3 enzyme
- HMPL-453
- ATP
- Kinase substrate (e.g., poly(E,Y)4:1)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Transcreener® ADP² FP Assay Kit (BellBrook Labs)
- 384-well, low-volume, black plates

- Plate reader capable of fluorescence polarization measurements

Procedure:

- Prepare a serial dilution of HMPL-453 in kinase buffer.
- In a 384-well plate, add the HMPL-453 dilutions.
- Add the FGFR enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.
- Stop the reaction by adding the Transcreener® ADP² Detection Mix.
- Incubate at room temperature for 60-90 minutes.
- Read the fluorescence polarization on a compatible plate reader.
- Calculate the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the measurement of cell viability in response to HMPL-453 treatment.

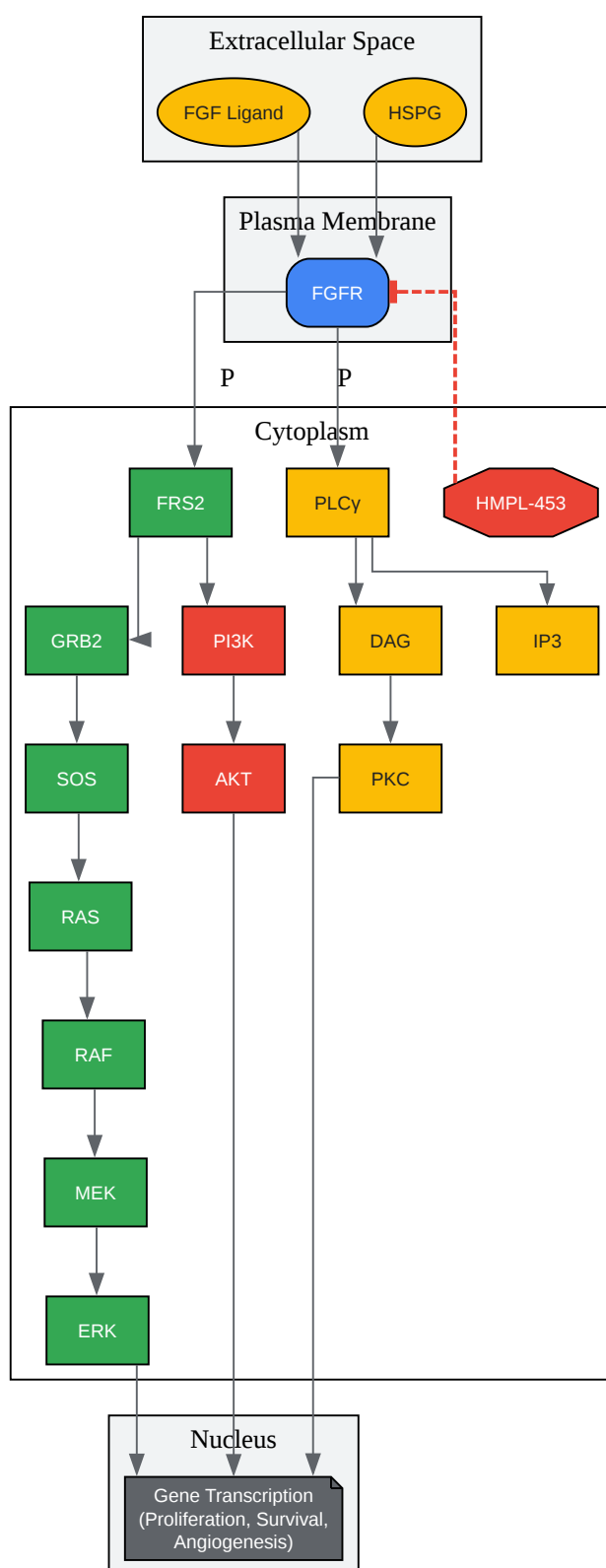
Materials:

- Cell line of interest cultured in appropriate medium
- HMPL-453
- Opaque-walled 96-well or 384-well plates suitable for cell culture
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

Procedure:

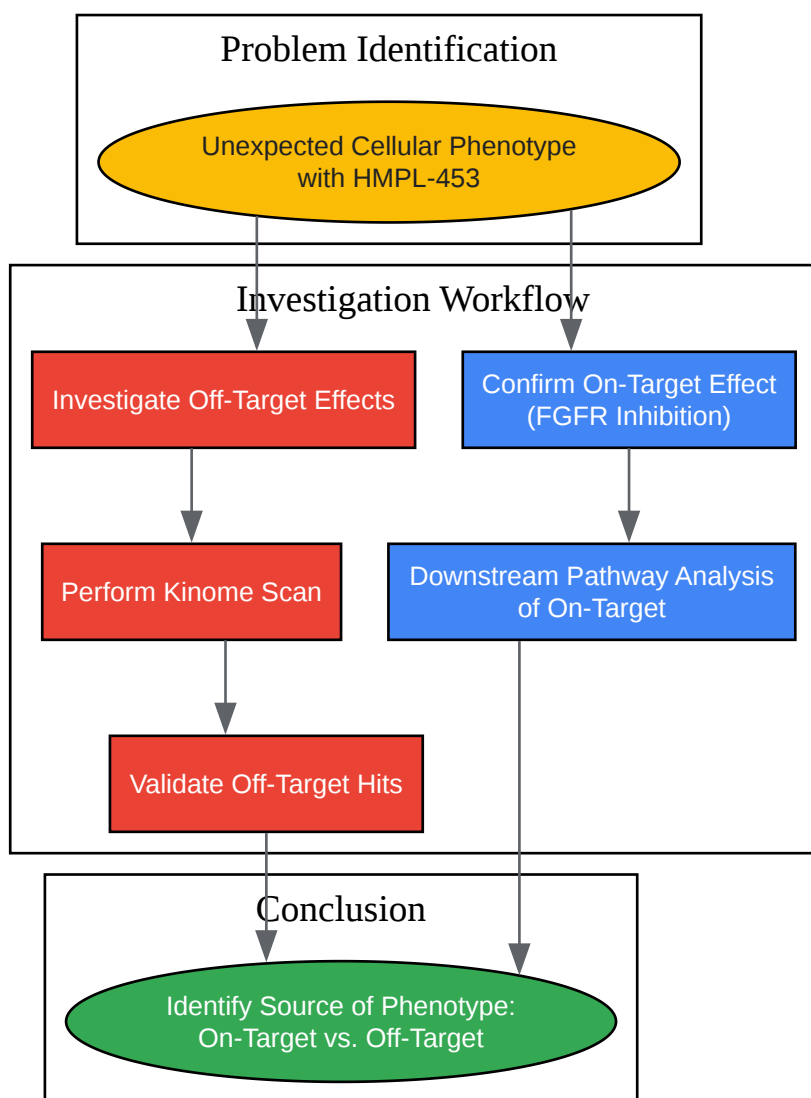
- Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
- Prepare a serial dilution of HMPL-453 in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of HMPL-453.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Determine the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the log of the HMPL-453 concentration.

Visualizations



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Caption: Simplified FGFR signaling pathway and the inhibitory action of HMPL-453.



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Caption: Troubleshooting workflow for unexpected cellular effects of HMPL-453.

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References

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